

# discovery and development of MIDA boronates

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## Compound of Interest

Compound Name:	6-Methyl-2-vinyl-1,3,6,2-dioxaborocane-4,8-dione
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An In-depth Technical Guide to the Discovery and Development of MIDA Boronates

For Researchers, Scientists, and Drug Development Professionals

## Foreword

The advent of N-methyliminodiacetic acid (MIDA) boronates has marked a paradigm shift in the field of organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Boronic acids, while immensely useful, have long been plagued by issues of instability, hindering their widespread application. MIDA boronates have emerged as a robust solution, offering a stable, versatile, and highly effective platform for the construction of complex small molecules. This guide provides a comprehensive overview of the discovery, development, and application of MIDA boronates, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

## The Challenge with Boronic Acids: A Precursor to Discovery

Boronic acids are fundamental building blocks in organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity. However, their utility has been hampered by their inherent instability. Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition through processes like protodeboronation, oxidation, and polymerization.[1] This instability not only complicates their storage and handling but also diminishes their efficiency in cross-coupling reactions, as in situ decomposition can compete with the desired chemical transformation.[1] The need for a general method to stabilize these valuable reagents was the primary impetus for the development of MIDA boronates.

## The Genesis of MIDA Boronates: A Tale of Coordinative Saturation

The breakthrough came from the laboratory of Professor Martin D. Burke at the University of Illinois, Urbana-Champaign. The core concept was to protect the Lewis acidic boronic acid by coordinating it with a tridentate ligand.[2][3] The chosen ligand, N-methyliminodiacetic acid (MIDA), effectively chelates the boron atom, changing its hybridization from  $sp^2$  to  $sp^3$  and creating a stable, coordinatively saturated boronate ester.[4] This structural change deactivates the boron's empty p-orbital, rendering the MIDA boronate significantly more stable and less reactive than its parent boronic acid.[3][5]

The resulting MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability to air and moisture, allowing for indefinite benchtop storage.[5][6] This newfound stability addressed a long-standing challenge in the field and paved the way for new possibilities in complex molecule synthesis.[1][7]

## Synthesis and Purification of MIDA Boronates: Enabling Accessibility

The widespread adoption of MIDA boronates has been facilitated by the development of reliable and straightforward synthetic protocols.

## Synthetic Methodologies

Several methods have been established for the synthesis of MIDA boronates:

- **Dehydrative Condensation (Dean-Stark Conditions):** The most common initial method involves the condensation of a boronic acid with MIDA under Dean-Stark conditions to remove water and drive the reaction to completion.[2][5] This approach is effective for a range of simple MIDA boronates but can be limited by the high temperatures and acidic conditions, which are incompatible with more sensitive boronic acids.[2]
- **MIDA Anhydride Method:** A milder and more general procedure utilizes MIDA anhydride. This reagent serves as both the MIDA source and an in situ desiccant, avoiding the harsh conditions of the Dean-Stark method.[2][8] This has expanded the scope of boronic acids that can be successfully converted to their MIDA boronate counterparts.[8]
- **Alternative Routes:** For cases where the corresponding boronic acid is unstable or difficult to access, other methods have been developed. These include the bromoboration of alkynes followed by trapping with MIDA, and the transmetalation of organotrimethylsilanes with  $\text{BBr}_3$  followed by reaction with the disodium salt of MIDA.[5]

## Purification Strategies

A key advantage of MIDA boronates is their compatibility with standard purification techniques, a property not shared by many boronic acids.[2][6]

- **Silica Gel Chromatography:** MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification and reaction monitoring by TLC.[5] This is a significant advantage over many boronic acids, which can decompose on silica gel.[2][5]
- **Crystallization:** The crystalline nature of MIDA boronates makes them readily amenable to purification by recrystallization.[5]
- **Catch-and-Release Purification:** A particularly innovative strategy leverages the unique affinity of MIDA boronates for silica gel. A crude reaction mixture can be loaded onto a silica gel cartridge, and impurities can be washed away with a non-polar eluent. Subsequently, the purified MIDA boronate can be "released" by switching to a more polar solvent.[2][9] This "catch-and-release" protocol has been instrumental in the development of automated synthesis platforms.[9][10]

# The Unique Properties and Reactivity of MIDA Boronates

The utility of MIDA boronates stems from a unique combination of stability and controlled reactivity.

## Unprecedented Stability

As previously mentioned, MIDA boronates are exceptionally stable compounds. They are resistant to a wide range of common synthetic reagents and reaction conditions, which allows for the multistep synthesis of complex boronic acids from simpler MIDA boronate starting materials.<sup>[5]</sup> This stability is a direct consequence of the coordinative saturation of the boron center by the MIDA ligand.

## Controlled Deprotection and Slow-Release Cross-Coupling

Despite their stability, the MIDA protecting group can be readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid.<sup>[2][6]</sup> This deprotection is typically rapid with strong bases like aqueous NaOH.<sup>[11]</sup>

A pivotal discovery was the concept of "slow-release" cross-coupling.<sup>[1]</sup> Under specific conditions, such as using a milder base like  $K_3PO_4$  in a biphasic solvent system, MIDA boronates undergo slow hydrolysis to gradually release the reactive boronic acid into the reaction mixture.<sup>[1][11]</sup> This controlled release maintains a low concentration of the often-unstable boronic acid, minimizing decomposition and favoring the desired cross-coupling reaction.<sup>[1][3]</sup> This technique has proven to be a general solution for the effective use of previously problematic boronic acids in Suzuki-Miyaura reactions.<sup>[1][7]</sup>

The mechanism of hydrolysis has been shown to proceed via two distinct pathways: a fast, base-mediated mechanism and a slower, neutral mechanism involving a water cluster.<sup>[12]</sup> Understanding these mechanisms allows for the rational tuning of deprotection rates for specific applications.<sup>[11][12]</sup>

## Applications in Modern Organic Synthesis

The unique properties of MIDA boronates have led to their widespread application in various areas of organic synthesis, revolutionizing the construction of complex molecules.

## Iterative Cross-Coupling (ICC)

Inspired by the iterative nature of peptide and oligonucleotide synthesis, the Burke group developed an iterative cross-coupling strategy using bifunctional "haloboronic acid" building blocks protected as MIDA boronates.[2][5] In this approach, a MIDA boronate containing a halide can be coupled with a boronic acid. The resulting product, still containing the MIDA boronate, can then be deprotected to reveal a new boronic acid, ready for the next coupling cycle.[2] This powerful strategy allows for the systematic and modular assembly of complex molecular architectures from a small set of versatile building blocks.[5][9] This has been particularly impactful in the synthesis of polyene natural products.[9][10]

## Synthesis of Complex Molecules and Natural Products

MIDA boronates have been instrumental in the total synthesis of numerous complex natural products.[6] Their stability allows for the introduction of the boronic acid functionality early in a synthetic sequence, and their predictable reactivity enables intricate bond formations. The iterative cross-coupling platform has been used to synthesize the polyene motifs found in over 75% of all polyene natural products using just 12 MIDA boronate building blocks.[9]

## Automated Small Molecule Synthesis

The robust nature of MIDA boronates and the development of the "catch-and-release" purification protocol have culminated in the creation of an automated small molecule synthesizer.[9][10] This technology has the potential to democratize the synthesis of complex molecules, making them more accessible to researchers in various fields.[9] The synthesizer has successfully executed the synthesis of 14 different classes of small molecules, including pharmaceuticals and materials.[9][10]

## Drug Discovery and Development

The ability to rapidly and reliably synthesize complex molecules has significant implications for drug discovery. The MIDA boronate platform has been used to synthesize derivatives of the antifungal agent amphotericin B, leading to a deeper understanding of its mechanism of action

and the development of less toxic analogs.[9][10] The commercial availability of a wide range of MIDA boronate building blocks further accelerates research in this area.[5]

## Experimental Protocols

### General Procedure for MIDA Boronate Synthesis via Dehydrative Condensation

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
- Add a suitable solvent system, typically a mixture of toluene and DMSO, to dissolve the reagents.[5]
- Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
- Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
- Allow the reaction to cool to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude MIDA boronate by silica gel chromatography or recrystallization.[5]

### General Procedure for MIDA Boronate Synthesis using MIDA Anhydride

- In a dry flask under an inert atmosphere, dissolve the boronic acid (1.0 equiv) in anhydrous dioxane.[2]
- Add MIDA anhydride (1.2 equiv) to the solution.
- Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.

- The crude product can be purified by precipitation, filtration, or silica gel chromatography.[2][8]

## General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling

- To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)<sub>2</sub> or Pd<sub>2</sub>(dba)<sub>3</sub>), a suitable phosphine ligand (e.g., SPhos or XPhos), and K<sub>3</sub>PO<sub>4</sub> (as a base).[1][13]
- Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 5:1).[1][13]
- Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time.[1][13]
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
- Dry the organic layer, concentrate under reduced pressure, and purify the product by silica gel chromatography.

## Visualizations

### MIDA Boronate Formation and Deprotection



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: Reversible formation and deprotection of a MIDA boronate.

## Iterative Cross-Coupling Workflow



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Caption: A simplified workflow for iterative cross-coupling using MIDA boronates.

## Conclusion and Future Outlook

The discovery and development of MIDA boronates have fundamentally changed the landscape of small molecule synthesis. By providing a general solution to the long-standing problem of boronic acid instability, this technology has enabled the development of powerful new synthetic strategies, including iterative cross-coupling and automated synthesis. The continued expansion of the MIDA boronate building block library and the ongoing development of new synthetic methods will undoubtedly lead to even greater advancements in the synthesis of complex molecules for applications in medicine, materials science, and beyond. The journey of MIDA boronates from a clever chemical concept to a cornerstone of modern organic synthesis is a testament to the power of fundamental research to drive innovation.

## References

- Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. *Accounts of Chemical Research*, 48(8), 2297–2307. [[Link](#)]
- Lehmann, J., Blair, D. J., & Burke, M. D. (2018). Towards the generalized iterative synthesis of small molecules. *Nature Reviews Chemistry*, 2(7), 0115. [[Link](#)]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. *Journal of the American Chemical Society*, 131(20), 6961–6963. [[Link](#)]
- Nykaza, T. V., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. *Nature Chemistry*, 9(10), 1005–1011. [[Link](#)]
- Organic Syntheses. (2022). Synthesis of MIDA Boronates Using MIDA Anhydride. 99, 92-111. [[Link](#)]
- Chem-Station. (2014, February 9). MIDA boronate. Retrieved from [[Link](#)]
- Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. *Chemical Communications*, 58(92), 12765-12776. [[Link](#)]
- Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. *The Journal of Organic Chemistry*, 88(3), 1590–1599. [[Link](#)]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. *Journal of the American Chemical Society*, 131(20), 6961-6963. [[Link](#)]
- Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. *Organic Letters*, 22(24), 9408–9414. [[Link](#)]
- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. U.S.

- Multi-component mapping of boron chemotypes furnishes selective enzyme inhibitors. (2021). Nature Communications, 12(1), 1-12. [[Link](#)]
- Nykaza, T. V., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 1005-1011. [[Link](#)]
- Burke, M. D. (n.d.). Google Scholar Profile.
- Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [[Link](#)]
- Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599. [[Link](#)]
- Burke Group Publications. (n.d.). University of Illinois. Retrieved from [[Link](#)]
- Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 58(92), 12765-12776. [[Link](#)]
- Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9408–9414. [[Link](#)]

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## Sources

- [1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [3. MIDA boronate | Chem-Station Int. Ed. \[en.chem-station.com\]](#)

- [4. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [5. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. MIDA Boronate: A New Organo-boron Reagent \[bldpharm.com\]](#)
- [7. experts.illinois.edu \[experts.illinois.edu\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)
- [9. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. pubs.acs.org \[pubs.acs.org\]](#)
- [11. scispace.com \[scispace.com\]](#)
- [12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. pubs.acs.org \[pubs.acs.org\]](#)
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